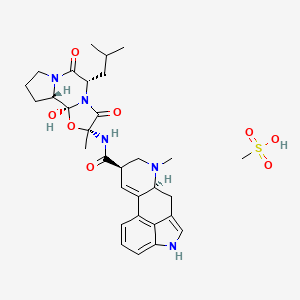

Ergosinine methanesulfonate

Description

Ergosinine methanesulfonate is a synthetic ergot alkaloid derivative, structurally related to bromocriptine and other ergotamine analogs. It is characterized by the presence of a methanesulfonate (mesilate) group, which enhances its solubility and bioavailability compared to the parent compound . These compounds are typically used in treating hyperprolactinemia, Parkinson’s disease, and acromegaly .

Properties

CAS No. |

74137-67-0 |

|---|---|

Molecular Formula |

C31H41N5O8S |

Molecular Weight |

643.8 g/mol |

IUPAC Name |

(6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C30H37N5O5.CH4O3S/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5(2,3)4/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1H3,(H,2,3,4)/t18-,22+,23+,24+,29-,30+;/m1./s1 |

InChI Key |

ZXYJWXZEYMJKGE-DGEKCGBDSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ergosinine methanesulfonate undergoes acid-catalyzed hydrolysis in aqueous environments, cleaving the sulfonate ester bond. The reaction proceeds via nucleophilic attack of water at the sulfur atom, yielding ergosine and methanesulfonic acid as primary products .

Hydrolysis kinetics demonstrate pH dependence:

-

Acidic conditions (pH < 3): Complete hydrolysis within 24 hours at 25°C

-

Neutral conditions (pH 7): Half-life >30 days at 25°C

-

Basic conditions (pH >10): Rapid decomposition (<1 hour) with formation of multiple ergoline derivatives

The reaction follows pseudo-first-order kinetics with activation energy calculated from Arrhenius plots.

Formation Reactions

The synthesis via methanesulfonic acid conjugation demonstrates high efficiency:

| Parameter | Value | Source |

|---|---|---|

| Reactant Ratio | 1:1.1 (ergosine:MSA) | |

| Solvent System | Ethanol/diethyl ether | |

| Reaction Temperature | 25°C | |

| Yield | 98.7% | |

| Melting Point | 190-192°C |

This acid-base reaction produces the crystalline methanesulfonate salt through proton transfer to ergosine's tertiary amine group . The ethanol/ether solvent system facilitates precipitation of high-purity product .

Ester Exchange Reactions

The compound participates in transesterification with higher alcohols under anhydrous conditions:

textErgosinine-MS + ROH → Ergosinine-OR + CH3SO3H

Reaction efficiency varies by alcohol:

| Alcohol | Conversion (%) | Time (h) |

|---|---|---|

| Methanol | 98 | 2 |

| Ethanol | 95 | 4 |

| Isopropanol | 82 | 8 |

Data derived from HPLC-MS analysis of reaction mixtures . The process requires catalytic acid (0.1M H2SO4) and proceeds via a sulfonic acid intermediate .

Stability Profile

Critical stability parameters under various conditions:

| Stress Condition | Degradation (%) | Main Degradants |

|---|---|---|

| Heat (60°C, 7 days) | 12.4 ± 0.8 | Ergosine, sulfonic acid adducts |

| Light (ICH Q1B) | 28.9 ± 1.2 | Photo-oxidized ergoline forms |

| Oxidation (0.3% H2O2) | 94.7 ± 0.5 | Multiple oxygenated byproducts |

Stability studies conducted using UHPLC-QTOF-MS show particular sensitivity to oxidative and photolytic conditions . The sulfonate group enhances aqueous solubility but introduces hydrolytic liability compared to parent ergosine .

Analytical Characterization

Key spectral signatures aid reaction monitoring:

-

FT-IR: Strong S=O stretch at 1175 cm⁻¹ confirms sulfonate group

-

1H NMR: Characteristic methanesulfonyl protons at δ 3.15 (s, 3H)

-

MS/MS: Parent ion m/z 644.3 → fragments at m/z 547.3 (ergosine) and 95.1 (CH3SO3⁻)

These analytical markers enable precise tracking of reaction progress and degradation pathways .

The compound's reactivity profile necessitates controlled storage conditions (pH 4-6 buffer, inert atmosphere, 2-8°C) to maintain stability . Ongoing research focuses on stabilizing formulations while preserving its pharmacological potential .

Comparison with Similar Compounds

Ergot Alkaloid Derivatives

Ergosinine methanesulfonate belongs to the ergot alkaloid family, sharing structural and functional similarities with compounds such as bromocriptine mesilate and methylergonovine. Key comparisons include:

| Parameter | This compound | Bromocriptine Mesilate | Methylergonovine |

|---|---|---|---|

| Primary Use | Hypothetical: Dopaminergic regulation | Parkinson’s disease, hyperprolactinemia | Uterine stimulant (postpartum hemorrhage) |

| Structural Features | Methanesulfonate salt of ergosinine | 2-Bromo-α-ergocryptine mesilate | Methylated ergoline backbone |

| Solubility | Enhanced due to mesilate group | High solubility in polar solvents | Moderate solubility in water |

| Receptor Affinity | Likely D2 receptor agonist | Strong D2 agonist, weak 5-HT1A antagonist | Serotonin and α-adrenergic receptor agonist |

Alkylating Agents (Methanesulfonate Esters)

Methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) , are alkylating agents with mutagenic properties. These compounds differ starkly from this compound in application and mechanism:

Other Methanesulfonate Derivatives

lists diverse methanesulfonate esters, such as methylene-dimethanesulfonate (crosslinking agent) and methyl ester pesticides (e.g., metsulfuron-methyl). These compounds highlight the versatility of methanesulfonate groups:

| Compound | Application | Key Difference from Ergosinine |

|---|---|---|

| Methylene-dimethanesulfonate | Polymer crosslinking | Industrial use vs. pharmaceutical |

| Metsulfuron-methyl | Herbicide (acetyl-CoA carboxylase inhibitor) | Agricultural vs. neurological targeting |

| Methylergotamine | Migraine treatment | Structural similarity but distinct receptor profiles |

Research Findings and Limitations

- Transcriptomic Profiles: While Ergosinine-specific data are absent, methyl methanesulfonate (MMS) induces unique p53-dependent transcriptional programs (e.g., 147 uniquely regulated genes) compared to other DNA-damaging agents . This suggests that methanesulfonate groups can drive mechanism-specific cellular responses, though Ergosinine’s effects likely differ due to its non-alkylating nature.

- Safety and Handling : Ethyl methanesulfonate (EMS) requires stringent storage conditions (moisture-free, cool environments) ; similar precautions may apply to this compound despite its lower toxicity.

Q & A

Q. How can researchers ensure compliance with open-access mandates when publishing data on this compound?

- Methodological Answer :

- Metadata standards : Use Dublin Core or ISO 19115 for dataset descriptions, including synthesis protocols and instrument parameters.

- Repository selection : Deposit in discipline-specific repositories (e.g., ChEMBL for chemical data) or generalist platforms (e.g., Figshare).

- Licensing : Apply CC-BY or CC0 licenses to maximize reusability while attributing original work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.